molecular formula C7H11NO2 B12272614 rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid

rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid

Cat. No.: B12272614
M. Wt: 141.17 g/mol
InChI Key: XTWCVZSFFPDDPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid is a bicyclic compound featuring a fused [3.1.1]heptane core with an azabicyclo framework and a carboxylic acid substituent. The "rel-" prefix indicates its relative stereochemistry, distinguishing it from other stereoisomers.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

6-azabicyclo[3.1.1]heptane-2-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-7(10)5-2-1-4-3-6(5)8-4/h4-6,8H,1-3H2,(H,9,10)

InChI Key

XTWCVZSFFPDDPK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2CC1N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the chemoenzymatic synthesis utilizing whole cell catalysis. This process allows for the resolution of racemic mixtures to obtain the desired enantiomer with high optical purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale biotransformation processes using whole cell catalysts. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution reactions may yield various substituted derivatives .

Scientific Research Applications

Antiviral Agents

Research indicates that derivatives of this compound can act as inhibitors of the hepatitis C virus (HCV) protease. Specifically, intermediates derived from rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid have been utilized in the synthesis of potent HCV NS3/NS4a serine protease inhibitors, which are crucial for treating hepatitis C infections .

Bioisosterism in Drug Design

The compound serves as a bioisostere for meta-substituted arenes and pyridines, which are common motifs in many pharmaceuticals. This property allows it to replace traditional aromatic systems in drug candidates, potentially enhancing their pharmacological profiles while maintaining efficacy .

Synthetic Intermediates

The compound is frequently employed as an intermediate in the synthesis of various heterocyclic compounds that display biological activity. For example, photocatalytic methods have been developed to introduce diverse heterocycles at the bridgehead position of bicyclo[3.1.1]heptanes, leveraging the structural framework of this compound to create novel therapeutic agents .

Case Study 1: HCV Protease Inhibitors

A study detailed the synthesis of a series of compounds based on this compound that were tested against HCV protease. The resulting inhibitors showed significant antiviral activity with IC50 values in the nanomolar range, demonstrating the compound's potential as a lead structure for further drug development .

Case Study 2: Anticancer Activity

Another investigation focused on derivatives of this bicyclic compound that exhibited promising anticancer properties. The study highlighted several synthesized analogs that demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index for these compounds .

Summary Table of Applications

Application AreaDescriptionReferences
Antiviral AgentsInhibitors for hepatitis C virus protease ,
BioisosterismReplacement for meta-substituted arenes and pyridines ,
Synthetic IntermediatesKey intermediates in heterocyclic compound synthesis ,

Mechanism of Action

The mechanism of action of rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues: Bicyclo Core Variations

The bicyclo framework and substituent functional groups significantly influence physicochemical and biological properties.

Compound Name Bicyclo Framework Functional Group Molecular Formula Molecular Weight CAS Number Key Properties Reference
rel-(1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0] Carboxylic acid C₇H₁₁NO₂ 141.17 77859-21-3 Heterocyclic building block; ≥97% purity
(2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (6-Aminopenicillanic Acid) [3.2.0] Carboxylic acid, thia-aza ring C₈H₁₂N₂O₃S 216.26 551-16-6 Beta-lactam antibiotic precursor
rel-(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-carboxylic acid [2.2.1] Carboxylic acid C₈H₁₂O₂ 140.18 934-29-2 Hazardous (H315, H318, H335); storage at 2–8°C

Key Observations :

  • Ring Size : The [3.1.1] core (target compound) offers a distinct spatial arrangement compared to [3.2.0] (e.g., penicillanic acid derivatives) or [2.2.1] frameworks, affecting steric interactions and reactivity.
  • Heteroatoms: Sulfur in 4-thia-1-azabicyclo[3.2.0] derivatives (e.g., 6-Aminopenicillanic Acid) enhances biological activity but may reduce stability compared to nitrogen-only analogs .

Substituent Effects: Functional Group Variations

Substituents modulate solubility, bioavailability, and synthetic utility.

Compound Name Substituent Molecular Weight Key Properties Reference
rel-(1R,2S,5R)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxaldehyde Aldehyde 152.23 Boiling point: 86–89°C @ 10 Torr
Bicyclo[3.1.1]heptane-2-methanamine,6,6-dimethyl-, (1R,2S,5R)-rel- Methanamine 153.27 Potential chiral amine intermediate
rel-(1S,2S,5R)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Boc-protected 269.17 (Boc group included) Enhanced steric protection for synthetic intermediates

Key Observations :

  • Carboxylic Acid vs. Aldehyde : The target compound’s carboxylic acid group improves water solubility compared to aldehydes (e.g., ) but may require protection (e.g., Boc in ) during synthesis .
  • Amine Derivatives : Methanamine substituents () favor applications in chiral catalysis or ligand design, contrasting with the carboxylic acid’s role in drug moieties.

Stereochemical Considerations

The "rel-" designation denotes relative configuration, critical for biological activity and synthetic pathways.

  • Example : rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid vs. its enantiomer (ent-) or diastereomers. Absolute configurations, such as in (1R,5S,6r)-3-azabicyclo[3.1.0]hexane derivatives (), are often required for pharmaceutical patents .
  • Impact : Relative configurations may simplify synthesis but limit specificity in target binding compared to enantiopure compounds .

Biological Activity

Rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H15NO2
  • Molecular Weight : 169.22 g/mol
  • CAS Number : 2387535-12-6

Synthesis

The compound can be synthesized through various methods, including cycloaddition reactions that yield aminobicyclo[3.1.1]heptanes. Recent studies have demonstrated efficient synthetic routes using photocatalysis to achieve high yields of functionalized derivatives of this compound .

Research indicates that this compound exhibits a range of biological activities primarily through interactions with neurotransmitter systems:

  • Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter levels in the brain, particularly affecting serotonin and dopamine pathways. This modulation is crucial for its potential use in treating mood disorders and neurodegenerative diseases.
  • Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in neurotransmitter degradation, thereby prolonging their action in the synaptic cleft.

Pharmacological Effects

The pharmacological profile of this compound has been explored in several studies:

  • Antidepressant Activity : In animal models, this compound demonstrated significant antidepressant-like effects, comparable to standard antidepressants .
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis in vitro, suggesting its potential utility in neurodegenerative conditions such as Alzheimer's disease .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Mood Disorders :
    • Objective : To evaluate the antidepressant effects in a chronic stress model.
    • Findings : The compound significantly reduced depressive-like behaviors and increased levels of serotonin and norepinephrine in the brain.
  • Neuroprotection in Alzheimer's Models :
    • Objective : To assess neuroprotective properties against amyloid-beta toxicity.
    • Findings : Treatment with the compound resulted in decreased cell death and improved cell viability compared to control groups.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntidepressantReduced depressive behaviors in animal models
NeuroprotectionIncreased cell viability under oxidative stress
Enzyme InhibitionPotential inhibition of monoamine oxidase

Table 2: Synthesis Yields from Recent Studies

Method UsedYield (%)Reference
Photocatalytic Cycloaddition70%
Traditional Synthetic RoutesVaries

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.